Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Agrochemistry Fungicide design Structure‑Activity Relationship

Procurement pain point: Limited supplier diversity (2 vendors) and need for verified N4-linked triazole regioisomer purity for CYP51 resistance studies. This 4H-1,2,4-triazol-4-yl-phenoxy ethyl ester is the solution. - 97% purity; logP 2.0-2.3 for membrane permeability; prodrug design via esterase hydrolysis. - Orthogonal functional groups (ester, ether, triazole) for library synthesis. - Predicted phloem-mobile systemic fungicide scaffold (patent EP 0 575 122).

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
Cat. No. B11811912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OCC(=O)OCC)N2C=NN=C2
InChIInChI=1S/C14H17N3O3/c1-3-11-5-6-13(20-8-14(18)19-4-2)12(7-11)17-9-15-16-10-17/h5-7,9-10H,3-4,8H2,1-2H3
InChIKeyGACCYJKXZRFYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate: Identity and Procurement


Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate (CAS 1351386-34-9) is a synthetic triazole derivative with molecular formula C₁₄H₁₇N₃O₃ and molecular weight 275.30 g·mol⁻¹ . Its SMILES notation (CCOC(=O)COc1ccc(CC)cc1‑n1cnnc1) reveals a 4H‑1,2,4‑triazol‑4‑yl group attached at the 2‑position of a 4‑ethyl‑substituted phenyl ring, linked via an oxyacetate bridge to an ethyl ester terminus . The compound belongs to the broader class of (2‑aryl‑2‑substituted)ethyl‑1,2,4‑triazoles, a scaffold explicitly claimed for broad‑spectrum systemic fungicidal applications in patents by Rohm and Haas (EP 0 575 122 A2, US 5,252,594) and subsequently developed by Bayer CropScience [1][2].

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate: Non-Interchangeability with Analogs


Triazole‑based phenoxyacetate esters are not functionally interchangeable. The phenyl ring substitution pattern, triazole regioisomerism, and ester speciation jointly determine target affinity, physicochemical properties, and ultimately biological performance. For example, the 4‑ethyl mono‑substitution found in this compound creates a steric and lipophilic environment distinct from the 4,5‑dimethyl analog (CAS 1351392‑41‑0), altering both logP and the conformational landscape available for receptor or enzyme binding . The 4H‑1,2,4‑triazol‑4‑yl linkage differs fundamentally from the 1,2,3‑triazole isomer (e.g., CAS 89221‑09‑0) in nitrogen atom arrangement, dipole moment, and metal‑coordination geometry, which directly affects fungicidal target engagement [1]. Furthermore, the ethyl ester serves different purposes than the free carboxylic acid (CAS 919016‑20‑9): the ester is a common prodrug or pro‑pesticide strategy providing enhanced membrane permeability, whereas the free acid may exhibit altered systemic distribution and metabolic stability [2]. These multidimensional structural divergences make generic substitution scientifically invalid without explicit comparative data.

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate: Differentiation Evidence


4-Ethyl vs. 4,5-Dimethyl Phenyl Substitution

The target compound carries a single 4‑ethyl substituent on the phenyl ring, whereas its closest cataloged analog Ethyl 2‑(4,5‑dimethyl‑2‑(4H‑1,2,4‑triazol‑4‑yl)phenoxy)acetate (CAS 1351392‑41‑0) bears two methyl groups at positions 4 and 5. This difference is not trivial: the 4‑ethyl group contributes additional rotational degrees of freedom (ethyl vs. methyl) and a larger van der Waals volume (~28.4 ų per CH₂ increment), altering the steric contour presented to biological targets. Computationally, the 4‑ethyl analog is predicted to have a higher logP (+0.3 to +0.5 log units) compared to the 4,5‑dimethyl variant based on the Hansch π‑value increment for ethyl (+1.0) vs. methyl (+0.56), though experimentally validated partition coefficients are not publicly available for either compound [1]. In the context of the EP 0 575 122 patent family, which explicitly enumerates alkyl‑substituted aryl triazoles as broad‑spectrum systemic fungicides active against wheat powdery mildew (WPM), wheat stem rust (WSR), rice blast (RB), and cucumber downy mildew (CDM), the nature of the aryl substitution directly modulates disease control efficacy [2].

Agrochemistry Fungicide design Structure‑Activity Relationship

4H-1,2,4-Triazole vs. 1,2,3-Triazole Regioisomerism

The target compound employs the 4H‑1,2,4‑triazol‑4‑yl linkage (N4‑connected), whereas commercial analog Ethyl [4‑(1‑ethyl‑1H‑1,2,3‑triazol‑4‑yl)phenoxy]acetate (CAS 89221‑09‑0) uses a 1,2,3‑triazole core connected via C4 of the triazole ring. The nitrogen atom arrangement in 1,2,4‑triazoles (1,3‑diaza relationship) versus 1,2,3‑triazoles (vicinal nitrogen atoms) produces fundamentally different electronic properties: 1,2,4‑triazoles are weaker bases (pKa of conjugate acid ~2.5–3.0) compared to 1,2,3‑triazoles (pKa ~1.2), and exhibit distinct dipole moments (1,2,4‑triazole: ~3.2 D; 1,2,3‑triazole: ~4.4 D) [1]. These differences critically affect metal‑coordination geometry at the cytochrome P450 14α‑demethylase (CYP51) active site, the established target of triazole fungicides, where the N4 nitrogen of 1,2,4‑triazoles coordinates the heme iron [2]. The EP 0 575 122 patent claims specifically require Q to be a 1,2,4‑triazolyl group, underscoring that this regioisomerism is not interchangeable for fungicidal activity [3].

Medicinal Chemistry Fungicide development Coordination Chemistry

Ester vs. Free Acid: Permeability and Prodrug Potential

The target compound exists as the ethyl ester, contrasting with the free carboxylic acid analog [2‑(3‑Ethyl‑[1,2,4]triazol‑4‑yl)‑phenoxy]‑acetic acid (CAS 919016‑20‑9). For phenoxyacetic acid derivatives, esterification to the ethyl ester typically increases calculated logP by approximately 1.4–1.7 log units relative to the free acid (ΔlogP contribution of −CH₂CH₃ vs. −H on carboxylate oxygen) [1]. Enhanced lipophilicity correlates with improved passive membrane permeability, a critical parameter for both systemic fungicide uptake through plant cuticles and for CNS drug discovery where blood‑brain barrier penetration is sought. The free acid (CAS 919016‑20‑9) is listed at 95% purity (AKSci, 2024), while the ethyl ester is commercially available at 97% purity (Chemenu, $366/1g) [2]. The choice between ester and acid determines both the compound's physicochemical profile and its suitability for downstream synthetic derivatization (the ester can be hydrolyzed to the acid, but the acid requires activation for further conjugation) .

Agrochemical formulation Prodrug design Bioavailability

Patent Evidence: 1,2,4-Triazole Fungicide Disease Spectrum

The compound falls within the Markush structure of EP 0 575 122 A2 and US 5,252,594, where fungicidal (2‑aryl‑2‑substituted)ethyl‑1,2,4‑triazoles were demonstrated to control wheat powdery mildew (Erysiphe graminis), wheat stem rust (Puccinia graminis), rice blast (Pyricularia oryzae), rice sheath blight (Rhizoctonia solani), and cucumber downy mildew (Pseudoperonospora cubensis) [1]. In the patent's Table 1, structurally representative compounds achieved 50–100% disease control at application rates of 300 g/ha across these five pathogens, establishing the quantitative performance baseline for this chemotype [1]. Bayer CropScience subsequently filed active compound combination patents (WO 2018/007270) incorporating phenoxy‑phenyl‑substituted triazole derivatives of this class, confirming continued industrial investment in this scaffold for fungicide development [2]. In contrast, earlier 1,2,4‑triazole fungicides such as triazole‑1‑yl‑methyl derivatives (e.g., tebuconazole, propiconazole) utilize a different connectivity (triazole linked via N1 to a methylene spacer) and demonstrate different resistance profiles, underscoring that the 4‑triazolyl‑phenoxy linkage represents a distinct pharmacophore sub‑class [3].

Crop protection Fungicide discovery Patent analysis

Procurement: Purity, Price, and Availability

The target compound is commercially available at 97% purity from Chemenu (CM494988, $366/1g, as of March 2023), with an alternative supply from Shanghai Bi De Yi Yao Ke Ji (BD610927, 97%, ¥2,541/1g, April 2023) [1]. By comparison, the structurally closest commercially available analog, Ethyl 2‑(4,5‑dimethyl‑2‑(4H‑1,2,4‑triazol‑4‑yl)phenoxy)acetate (CAS 1351392‑41‑0), is listed by Parchem at a lower unit price point (bulk supplier, exact pricing on inquiry) but lacks the mono‑ethyl substitution that distinguishes the target scaffold . The meta‑substituted isomer Ethyl 2‑(3‑(4H‑1,2,4‑triazol‑4‑yl)phenoxy)acetate (CAS 1216317‑62‑2) has a lower molecular weight (247.25 vs. 275.30) and different ring connectivity but serves a distinct SAR purpose . The target compound's pricing of $366/1g reflects its status as a specialty building block with limited supplier diversity, consistent with its absence from major screening collections such as PubChem [2]. No dedicated analytical certificate (NMR, HPLC, MS) is publicly retrievable for this CAS number, which procurement officers should verify directly with suppliers.

Chemical procurement Research chemical sourcing Building block supply chain

Physicochemical Property Estimates: logP, logD, PSA

Although directly measured logP and logD values are not publicly available for the target compound, a close scaffold analog—2‑[4‑ethyl‑2‑(4H‑1,2,4‑triazol‑4‑yl)phenoxy]‑N‑(2‑methylphenyl)acetamide (ChemDiv Compound J016‑0373)—has computed values of logP 2.79, logD (pH 7.4) 2.79, logSw −3.13, and PSA 55.7 Ų . Replacing the N‑(2‑methylphenyl)amide terminus with an ethyl ester (target compound) is expected to reduce logP by approximately 0.5–0.8 log units (amide → ester substitution effect), yielding an estimated logP of ~2.0–2.3 for the target compound [1]. By contrast, the free acid analog (CAS 919016‑20‑9) is predicted to have logP ≈ 0.3–0.9, and the 1,2,3‑triazole isomer (CAS 89221‑09‑0) is predicted to have a lower logP due to the increased polarity of the 1,2,3‑triazole ring (~ΔlogP −0.3 to −0.5) [2]. These predicted differences in lipophilicity are relevant for formulation development, where compounds with logP > 2 generally require different solvent systems than those with logP < 1.

Drug design ADME prediction Computational chemistry

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate: Application Scenarios


Resistance-Breaking DMI Fungicide Lead

The compound's 4H‑1,2,4‑triazol‑4‑yl‑phenoxy architecture represents a distinct DMI (demethylation inhibitor) chemotype separate from commercial N1‑methylene‑linked triazoles . As documented in EP 0 575 122, this scaffold class achieves 50–100% control of wheat powdery mildew, wheat stem rust, rice blast, and cucumber downy mildew at 300 g/ha in patent exemplars [1]. Researchers exploring resistance‑breaking fungicides should procure this compound as a scaffold starting point for SAR studies, given that its N4‑aryl linkage may circumvent existing CYP51 mutations that confer resistance to tebuconazole and propiconazole [2]. The 4‑ethyl mono‑substitution offers a distinct steric profile compared to the 4,5‑dimethyl analog, enabling exploration of substituent effects on target affinity.

Ester-Masked Probe for Target Identification

The ethyl ester function provides enhanced membrane permeability (estimated logP ≈ 2.0–2.3) compared to the free acid (estimated logP ≈ 0.3–0.9), making this compound suitable as a cell‑permeable probe for target identification studies . The ester can be hydrolyzed intracellularly by esterases to release the active phenoxyacetic acid moiety, a validated prodrug strategy in both pharmaceutical and agrochemical contexts [1]. Procurement of the 97% purity ethyl ester (Chemenu, $366/1g) rather than the 95% free acid ensures higher initial purity for dose‑response experiments [2]. The 4H‑1,2,4‑triazole moiety enables possible click‑chemistry derivatization for affinity‑based protein profiling (AfBPP) via copper‑catalyzed azide‑alkyne cycloaddition after appropriate functionalization.

Orthogonal Building Block for Library Synthesis

The compound contains three orthogonally addressable functional groups: the ethyl ester (hydrolyzable to carboxylic acid), the phenoxy ether (stable under most conditions), and the 4H‑1,2,4‑triazole ring (amenable to N‑alkylation or metal‑complexation) . This orthogonal reactivity makes it a versatile building block for generating focused compound libraries. At 97% purity with limited supplier diversity (2 identified vendors), proactive procurement and analytical verification are recommended before committing to multi‑step library synthesis [1]. The 275.30 g·mol⁻¹ molecular weight positions downstream derivatives well within lead‑like chemical space.

Lipophilic Pro-Pesticide Formulation

With an estimated logP of 2.0–2.3, this compound falls within the optimal lipophilicity range (logP 1–4) for systemic phloem mobility in plants, a critical parameter for fungicide delivery to infection sites . The ethyl ester may serve as a pro‑pesticide, enhancing cuticular penetration before hydrolysis to the active acid in planta [1]. Formulation scientists should note that the predicted logSw of −3.13 (from the scaffold analog) indicates moderate aqueous solubility limitations that may require co‑solvent or surfactant‑based formulation approaches [2]. Direct experimental logP and hydrolysis rate determination under simulated environmental conditions (pH 5, 7, 9; UV exposure) are recommended as immediate next steps after procurement.

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